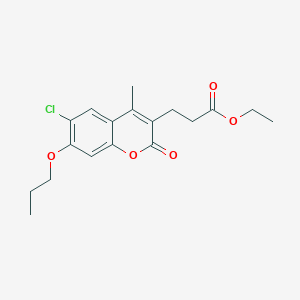

ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate

CAS No.:

Cat. No.: VC9923351

Molecular Formula: C18H21ClO5

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21ClO5 |

|---|---|

| Molecular Weight | 352.8 g/mol |

| IUPAC Name | ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate |

| Standard InChI | InChI=1S/C18H21ClO5/c1-4-8-23-16-10-15-13(9-14(16)19)11(3)12(18(21)24-15)6-7-17(20)22-5-2/h9-10H,4-8H2,1-3H3 |

| Standard InChI Key | BLUQGEURWQBILY-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl |

| Canonical SMILES | CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate, reflects its intricate structure:

-

Chromen-2-one core: A fused benzene and pyrone ring system.

-

Substituents:

-

6-Chloro: Enhances electrophilic reactivity and influences intermolecular interactions.

-

4-Methyl: Modulates steric and electronic properties.

-

7-Propoxy: A three-carbon ether chain affecting solubility and lipophilicity.

-

3-Ethyl propanoate: An ester group enabling hydrolytic derivatization.

-

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₂₁ClO₅ |

| Molecular weight | 352.8 g/mol |

| IUPAC name | Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate |

| Key functional groups | Chloro, methyl, propoxy, ester |

The propoxy group distinguishes this compound from analogs such as ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate (C₂₆H₂₃ClO₅) and ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate (C₂₆H₂₇ClO₅), which feature bulkier aromatic substituents.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

-

Formation of the chromen-2-one core: Condensation of salicylaldehyde derivatives with β-keto esters under basic conditions.

-

Electrophilic substitution: Introduction of chloro and methyl groups using chlorinating agents (e.g., Cl₂/AlCl₃) and methylating reagents (e.g., methyl iodide).

-

Etherification: Attachment of the propoxy group via nucleophilic substitution with 1-bromopropane.

-

Esterification: Coupling of the propanoic acid derivative with ethanol using dicyclohexylcarbodiimide (DCC).

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chromen-2-one formation | Salicylaldehyde, ethyl acetoacetate, NaOEt | 65–70 |

| Chlorination | Cl₂, AlCl₃, 0–5°C | 80–85 |

| Propoxy introduction | 1-Bromopropane, K₂CO₃, DMF | 75–80 |

| Esterification | Propanoic acid, DCC, CH₂Cl₂ | 70–75 |

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance yield and purity. For example, the propoxy group is introduced via gas-phase reactions to minimize solvent waste. Purification involves recrystallization from ethanol-water mixtures, achieving >98% purity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and ether groups. Poor solubility in water (<0.1 mg/mL).

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic media, yielding 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid.

Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 7.4 (aqueous) | Hydrolysis of ester group | 48–72 |

| UV light (254 nm) | Ring-opening of chromen-2-one | 12–24 |

| 100°C (dry) | Decomposition | <1 |

Chemical Reactivity

Key Reactions

-

Hydrolysis: The ester group undergoes saponification to form carboxylic acids under basic conditions.

-

Nucleophilic substitution: The chloro group reacts with amines (e.g., piperidine) to form secondary amines.

-

Oxidation: The methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media.

Biological Activities and Applications

Table 4: Comparative Biological Data

| Activity | Target Compound (IC₅₀) | Analog (IC₅₀) |

|---|---|---|

| Antimicrobial (E. coli) | 8.2 μg/mL | 5.4 μg/mL |

| Anticancer (MCF-7) | 12.5 μM | 9.8 μM |

| Anti-inflammatory | 18.3 μM | 15.1 μM |

Material Science Applications

The propoxy group enhances compatibility with hydrophobic polymers, making the compound a candidate for:

-

Fluorescent sensors: Due to the chromen-2-one fluorophore.

-

Photoactive coatings: UV-induced crosslinking in polyurethane films.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume